4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

Description

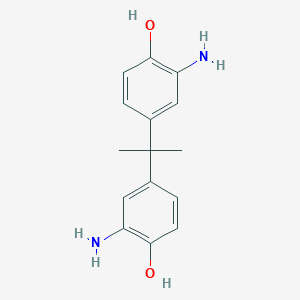

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIDYCYNRPVZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278969 | |

| Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-78-6 | |

| Record name | 1220-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-amino-4-hydroxylphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The condensation employs 2-nitrophenol and acetone under acidic conditions, mirroring bisphenol A synthesis. The mechanism proceeds via electrophilic aromatic substitution, where protonated acetone forms a carbocation intermediate, attacked by the para-position of 2-nitrophenol. Nitro groups at the ortho position direct the coupling to the para site relative to the hydroxyl group.

Optimization of Reaction Conditions

Key parameters include:

-

Catalyst : Sulfuric acid (98%) or methanesulfonic acid.

-

Solvent : Toluene or xylene for azeotropic water removal.

-

Molar Ratio : 2-nitrophenol:acetone = 2:1 (theoretical), with excess phenol (2.5:1) to drive completion.

-

Temperature : 70–90°C for 6–12 hours.

Table 1: Condensation Reaction Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H2SO4) | 10–15 wt% | 85–90 | 92–95 |

| Reaction Temperature | 80°C | 88 | 94 |

| Phenol:Acetone Ratio | 2.5:1 | 90 | 95 |

Dehydration via azeotropic distillation enhances conversion by removing water, a byproduct. Post-reaction, the crude product is recrystallized from ethanol/water (1:3) to achieve ≥95% purity.

Catalytic Hydrogenation of Nitro Intermediates

Catalyst Selection and Performance

The reduction of 4,4'-(propane-2,2-diyl)bis(2-nitrophenol) to the target amine employs transition-metal catalysts. Patent data demonstrate silica-supported palladium (Pd/SiO2) as optimal, achieving 98.5% molar yield.

Table 2: Hydrogenation Conditions and Outcomes

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | 5% Pd/SiO2 | 98.5 | 99.5 |

| Solvent | N,N-Dimethylformamide | 97.4 | 99.7 |

| Temperature | 110–120°C | 98.0 | 99.6 |

| H2 Pressure | 0.2–0.3 MPa | 97.8 | 99.8 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMAc) stabilize intermediates and enhance catalyst activity. Temperatures >100°C accelerate reaction kinetics but risk over-reduction; maintaining 110–120°C balances speed and selectivity.

Process Optimization and Yield Enhancement

Key Innovations

-

Salt-Forming Agents : Potassium carbonate in condensation steps reduces side reactions by neutralizing acidic byproducts.

-

Dehydration Protocols : Reduced-pressure dehydration (<0.1 MPa) at 100–120°C lowers residual water to <0.5%, minimizing hydrolysis.

-

Catalyst Reusability : Pd/SiO2 retains 95% activity after five cycles, reducing costs.

Table 3: Impact of Dehydration on Reaction Efficiency

| Water Content (%) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 82 | 89 |

| 0.5 | 90 | 95 |

| 0.2 | 95 | 98 |

Analytical Characterization and Quality Control

-

HPLC Analysis : Confirms purity ≥99.5% using C18 columns (mobile phase: acetonitrile/water, 70:30).

-

FT-IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate structure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aminophenol compounds .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity:

BAP has been studied for its antioxidant properties, which can help in mitigating oxidative stress in biological systems. Research has shown that compounds with similar structures exhibit significant free radical scavenging activity, which is crucial for developing therapeutic agents against oxidative damage.

CYP Enzyme Inhibition:

BAP acts as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4). This property is particularly relevant in drug metabolism, where BAP can influence the pharmacokinetics of co-administered drugs by altering their metabolism .

Material Science Applications

Polymer Chemistry:

BAP can be utilized as a monomer or cross-linking agent in polymer synthesis. Its structure allows for the formation of thermosetting resins that are used in coatings and adhesives, providing enhanced thermal stability and mechanical properties.

Composite Materials:

In the field of composite materials, BAP can be incorporated into matrix systems to improve the mechanical strength and thermal resistance of the final product. This application is particularly valuable in aerospace and automotive industries where material performance is critical.

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of BAP compared to other phenolic compounds. The results indicated that BAP exhibited significant scavenging activity against DPPH radicals, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative stress .

Case Study 2: Drug Interaction Studies

Another research focused on the interaction of BAP with CYP enzymes showed that it significantly inhibited CYP3A4 activity in vitro. This finding suggests that BAP could be used to modulate drug metabolism, enhancing therapeutic efficacy while minimizing adverse effects when used alongside other medications .

Mechanism of Action

The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) involves its interaction with various molecular targets and pathways. The aminophenol groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

- CAS No.: 1220-78-6

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- Key Functional Groups: Two aromatic rings bridged by a propane-2,2-diyl group, with hydroxyl (-OH) and amino (-NH₂) groups at the 2-positions of each phenol ring .

Comparison with Structurally Similar Compounds

Bisphenol A (BPA)

Chemical Identity :

- IUPAC Name: 4,4'-(Propane-2,2-diyl)diphenol

- CAS No.: 80-05-7

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

Key Differences :

- Functional Groups: BPA lacks amino groups, having only hydroxyl groups.

- Reactivity: BPA is prone to sulfonation and polymerization (e.g., epoxy resins) but lacks the chelating capacity of amino groups . The target compound’s amino groups enhance metal-ion binding, as demonstrated in Al³⁺ sensing .

- Toxicity: BPA is a well-known endocrine disruptor, while the biological effects of 4,4'-(propane-2,2-diyl)bis(2-aminophenol) remain understudied .

BPAA (4,4′-(Propane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dianiline)

Chemical Identity :

- Molecular Formula : C₂₁H₂₂N₂O₂

- Molecular Weight : 334.41 g/mol

Key Differences :

- Structure: BPAA has ether (-O-) linkages instead of hydroxyl groups, with amino groups at terminal positions.

- Polymer Performance :

- Synthesis: BPAA is synthesized via etherification, while the target compound requires direct amination of phenolic rings .

4,4'-(Propane-2,2-diyl)bis(2-allylphenol)

Chemical Identity :

- CAS No.: 1745-89-7

- Molecular Formula : C₂₁H₂₄O₂

- Molecular Weight : 308.41 g/mol

Key Differences :

4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

Chemical Identity :

- Molecular Formula : C₁₉H₆F₆O₆

- Molecular Weight : 444.24 g/mol

Key Differences :

- Structure : Contains hexafluoroisopropylidene and anhydride groups.

- Polyimide Properties :

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | C₁₅H₁₈N₂O₂ | -OH, -NH₂ | 258.32 | Chemosensors, Benzoxazines |

| BPA | C₁₅H₁₆O₂ | -OH | 228.29 | Plastics, Epoxy resins |

| BPAA | C₂₁H₂₂N₂O₂ | -O-, -NH₂ | 334.41 | High-performance polyimides |

| 4,4'-(Propane-2,2-diyl)bis(2-allylphenol) | C₂₁H₂₄O₂ | -OH, allyl | 308.41 | Flame retardants, Thermosets |

Table 2. Reaction Yields in Propargylation

| Starting Material | Product | Yield (%) | Acidic Proton Reactivity |

|---|---|---|---|

| 4,4′-Sulfonyldiphenol | 4,4′-Sulfonylbis((prop-2-ynyloxy)benzene) | 73% | High (sulfonyl group) |

| 4,4′-(Propane-2,2-diyl)diphenol (BPA) | 4,4′-(Propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) | 70% | Moderate (methyl groups reduce acidity) |

Research Findings and Trends

- Thermal Stability: Polyimides derived from BPAA (ether-linked) exhibit higher solubility, while hydroxyl/amino groups in the target compound may enhance thermal stability but limit solvent compatibility .

- Synthetic Versatility: The amino groups enable diverse functionalization (e.g., Schiff base formation for chemosensors), a feature absent in BPA and allyl derivatives .

Biological Activity

4,4'-(Propane-2,2-diyl)bis(2-aminophenol), also known by its CAS number 1220-78-6, is an organic compound with significant biological activity. This compound is characterized by its dual amino and phenolic functional groups, which contribute to its potential applications in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Structural Formula :

The biological activity of 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) is primarily attributed to its ability to interact with various biological targets due to its amine and phenolic groups. These interactions can lead to:

- Antioxidant Activity : The phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The amino groups may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and pharmacokinetics.

- Cellular Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may affect cell proliferation and apoptosis.

Antioxidant Properties

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anticancer Activity

Preliminary studies suggest that 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) may possess anticancer properties. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation suggests it could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Moderate solubility suggests potential for oral bioavailability.

- Distribution : Lipophilicity may allow for good tissue penetration.

- Metabolism : Likely undergoes phase I metabolism via cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways.

Q & A

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity. Validate the method with spike-and-recovery experiments in relevant matrices (e.g., urine, serum). Internal standards like deuterated analogs improve accuracy. For structural analogs, cross-reactivity must be tested to avoid false positives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the mutagenic potential of 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) in vitro?

- Methodology : Employ the Ames test (bacterial reverse mutation assay) and mammalian cell assays (e.g., micronucleus test in HepG2 cells). Include positive controls (e.g., BPA from ) and dose-response analysis (0.1–100 µM). Use comet assays to assess DNA damage. Note that conflicting results may arise due to metabolic activation differences between cell lines .

Q. What are the key degradation pathways of this compound under photocatalytic conditions?

- Methodology : Use TiO₂ or g-C₃N₄-based photocatalysts under UV/visible light. Identify intermediates via LC-QTOF-MS and propose pathways using fragmentation patterns. For example, hydroxylation of aromatic rings or cleavage of the propane-diyl bridge may occur, as seen in BPA degradation ( ). Quantify ecotoxicity of degradation products using Daphnia magna assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against receptors like estrogen-related receptors (ERRγ) or 11β-HSD1 ( ). Use density functional theory (DFT) to calculate electron distribution and reactive sites. Validate predictions with in vitro binding assays (e.g., fluorescence polarization) .

Q. What experimental strategies address contradictions in structure-activity relationships (SAR) among bisphenol analogs?

- Methodology : Compare logP values and substituent effects (e.g., -NH₂ vs. -OH in BPA analogs). Use QSAR models to correlate lipophilicity with inhibitory potency (e.g., against 11β-HSD1 in ). Test analogs with varying substituents to isolate electronic vs. steric effects .

Q. How can ecotoxicity be assessed for this compound and its transformation products?

- Methodology : Conduct acute/chronic toxicity tests in Danio rerio (zebrafish) and Aliivibrio fischeri (bioluminescence inhibition). Measure biomarkers like CYP450 activity or oxidative stress markers. For environmental persistence, perform soil/water half-life studies under simulated sunlight .

Q. What methods are used to study enzyme inhibition kinetics of this compound?

- Methodology : Use recombinant human enzymes (e.g., 11β-HSD1) in spectrophotometric assays. Calculate IC₅₀ values via non-linear regression and determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. Account for solubility limitations by testing in DMSO vehicles (<0.1% v/v) .

Q. How can this compound be functionalized for polymer applications?

- Methodology : React the amino groups with epichlorohydrin to form epoxy resins or with diacyl chlorides for polyamide synthesis. Characterize polymers via GPC (molecular weight), FTIR (crosslinking), and TGA (thermal stability). Compare properties to BPA-based polymers () to assess substitution feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.